Cas no 545-26-6 (Gitoxigenin)

Gitoxigenin is a cardenolide steroid derived from Digitalis purpurea and related plant species. It serves as a key intermediate in the biosynthesis of cardiac glycosides, which exhibit potent bioactivity targeting Na+/K+-ATPase. Gitoxigenin is widely utilized in pharmacological research for studying cardiotonic mechanisms and structure-activity relationships of steroidal compounds. Its high purity and well-defined structure make it valuable for analytical standards, metabolic studies, and synthetic applications. Researchers appreciate its stability and reproducibility in experimental settings, facilitating investigations into cardiac drug development and toxin-related pathways. Gitoxigenin’s specificity and relevance in biochemical studies underscore its importance as a reference material in both academic and industrial laboratories.
Gitoxigenin structure
Gitoxigenin structure
Product Name:Gitoxigenin
CAS No:545-26-6
MF:C23H34O5
MW:390.513067722321
CID:367711
PubChem ID:348482
Update Time:2025-10-29

Gitoxigenin Chemical and Physical Properties

Names and Identifiers

    • Card-20(22)-enolide,3,14,16-trihydroxy-, (3b,5b,16b)-
    • 20(22),5B-CARDENOLID-3B,14B,16B-TRIOL
    • 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • Gitoxigenin
    • GITOXIGENIN(RG)
    • EINECS 208-886-2
    • NSC407807
    • NSC-407807
    • 5.beta.-Card-20(22)-enolide, 3.beta.,14,16.beta.-trihydroxy-
    • CHEMBL464658
    • Cardogenen-(20:22)-triol-(3-beta,14,16) [German]
    • Card-20(22)-enolide, 3,14,16-trihydroxy-, (3-beta,5-beta,16-beta)-
    • CS-0185737
    • 5-18-04-00385 (Beilstein Handbook Reference)
    • PVAMXWLZJKTXFW-VQMOFDJESA-N
    • 16beta-Hydroxydisitoxigenin
    • SR-05000002231-3
    • NCI60_003893
    • 16.beta.-Hydroxydigitoxigenin
    • 3-beta,14,16-Trioxy-digen-(20:22)-olid
    • SCHEMBL644087
    • .delta.20,14,16,21-(Tetrahydroxy)norcholenic acid lactone
    • 16-beta-Hydroxydigitoxigenin
    • 16.beta.-Hydroxydisitoxigenin
    • CARDOGENEN-(20:22)-TRIOL-(3-beta,14,16)
    • Q1527718
    • BDBM225705
    • delta(20,22)-2,14,16,21-tetrahydroxynorcholenic acid lactone
    • 3-beta,14,16-Trioxycarden-(20:22)-olid [German]
    • BRN 0096483
    • DTXSID20878642
    • 3-beta,14,16-Trioxy-digen-(20:22)-olid [German]
    • CCG-208473
    • 5beta-Card-20(22)-enolide, 3beta,14,16beta-trihydroxy-
    • .delta.(20,14,16,21-(Tetrahydroxy)norcholenic acid lactone
    • LMST01120003
    • 3-beta,14,16-Trioxycarden-(20:22)-olid
    • HY-W127509
    • UNII-G36K2H8SME
    • GITOXIGENIN [MI]
    • Card-20(22)-enolide,14,16-trihydroxy-, (3.beta.,5.beta.,16.beta.)-
    • G36K2H8SME
    • SR-05000002231
    • 5-beta-CARD-20(22)-ENOLIDE, 3-beta,14,16-beta-TRIHYDROXY-
    • 5.beta.-Card-20(22)-enolide,14,16.beta.-trihydroxy-
    • CS334
    • 3-beta,14,16-beta-Trihydroxy-5-beta,14-beta-card-20(22)-enolide
    • NSC 407807
    • CHEBI:38105
    • 545-26-6
    • 16beta-Hydroxydigitoxigenin
    • AKOS030490030
    • MEGxp0_001900
    • NS00004870
    • Card-20(22)-enolide, 3,14,16-trihydroxy-, (3beta,5beta,16beta)-
    • 3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide
    • SR-05000002231-2
    • Card-20(22)-enolide, 3,14,16-trihydroxy-, (3.beta.,5.beta.,16.beta.)-
    • 3-((3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta(a)phenanthren-17-yl)-2H-furan-5-one
    • 16b-Hydroxydigitoxigenin
    • 3 beta,14,16 beta-trihydroxy-5 beta-card-20(22)-enolide
    • Card-20(22)-enolide, 3,14,16-trihydroxy-, (3beta,5beta,16beta)-(9CI)
    • 3-.beta.,14,16-Trioxycarden-(20:22)-olid
    • Cardogenen-(20:22)-triol-(3beta,14,16)
    • 3,14,16-Trihydroxycard-20(22)-enolide, (3.beta.)-
    • 3-.beta.,14,16-Trioxy-digen-(20:22)-olid
    • delta(20,22)-2,14,16,21-(Tetrahydroxy)norcholenic acid lactone
    • Cardogenen-(20:22)-triol-(3.beta.,14,16)
    • Bigitaligenin
    • .delta.(20,22)-2,14,16,21-(Tetrahydroxy)norcholenic acid lactone
    • 3,14,16-Trihydroxycard-20(22)-enolide, (3beta)-
    • 5beta-Card-20(22)-enolide, 3beta,14,16beta-trihydroxy-(8CI)
    • G89193
    • DTXCID401016684
    • Inchi: 1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1
    • InChI Key: PVAMXWLZJKTXFW-VQMOFDJESA-N
    • SMILES: O[C@]12C[C@@H]([C@H](C3=CC(=O)OC3)[C@@]1(C)CC[C@@H]1[C@@]3(C)CC[C@@H](C[C@H]3CC[C@@H]21)O)O

Computed Properties

  • Exact Mass: 390.24100
  • Monoisotopic Mass: 390.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 1
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 87

Experimental Properties

  • Color/Form: Light yellow flake
  • Density: 1.0639 (rough estimate)
  • Melting Point: ~230 °C
  • Boiling Point: 435.71°C (rough estimate)
  • Refractive Index: 1.6120 (estimate)
  • PSA: 86.99000
  • LogP: 2.57510
  • Merck: 13,4445
  • Solubility: Not determined

Gitoxigenin Security Information

  • Hazardous Material transportation number:UN 1544 6.1/PG 1
  • WGK Germany:3
  • Hazard Category Code: 23/24/25
  • Safety Instruction: 36/37/39-45
  • FLUKA BRAND F CODES:10
  • RTECS:FH5391000
  • Hazardous Material Identification: T
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Risk Phrases:R23/24/25
  • Packing Group:III
  • Safety Term:6.1(b)
  • Packing Group:III
  • Hazard Level:6.1(b)

Gitoxigenin Pricemore >>

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Additional information on Gitoxigenin

Exploring Gitoxigenin (CAS No. 545-26-6): A Comprehensive Guide to Its Properties and Applications

Gitoxigenin (CAS No. 545-26-6) is a naturally occurring cardiac glycoside aglycone derived from the Digitalis purpurea plant, commonly known as foxglove. This compound has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications. With the growing interest in natural products and plant-derived compounds, Gitoxigenin has become a subject of extensive research, particularly in the context of heart health and cardiovascular diseases.

The chemical structure of Gitoxigenin features a steroid nucleus with a lactone ring, which is characteristic of cardiac glycosides. This structural motif is responsible for its bioactivity, particularly its ability to modulate sodium-potassium ATPase activity. Researchers are increasingly exploring its potential as a lead compound for developing new cardiotonic agents. In recent years, the rise of precision medicine and personalized therapeutics has further highlighted the importance of understanding Gitoxigenin's mechanism of action.

One of the most frequently asked questions about Gitoxigenin is its role in modern drug discovery. Given the resurgence of interest in traditional medicine, many users search for how plant-derived compounds like Gitoxigenin can be integrated into contemporary treatments. Studies have shown that Gitoxigenin exhibits anti-inflammatory and anti-arrhythmic properties, making it a promising candidate for addressing chronic heart conditions. Additionally, its potential synergistic effects with other bioactive compounds are under investigation.

Another hot topic surrounding Gitoxigenin is its biosynthesis and sustainable production. With the increasing demand for eco-friendly pharmaceuticals, researchers are exploring biotechnological approaches to produce Gitoxigenin in vitro. This aligns with the broader trend of green chemistry and synthetic biology, which aim to reduce reliance on traditional extraction methods. Users often search for Gitoxigenin suppliers and high-purity standards, reflecting the need for reliable sources in both research and industrial applications.

In the context of SEO optimization, keywords like Gitoxigenin uses, CAS 545-26-6 properties, and cardiac glycoside benefits are highly relevant. These terms cater to audiences ranging from academic researchers to pharmaceutical professionals. The compound's potential in cancer research has also sparked interest, as preliminary studies suggest it may influence cell apoptosis pathways. However, more clinical trials are needed to validate these findings.

From a regulatory perspective, Gitoxigenin is not classified as a controlled substance, which facilitates its use in scientific studies. Its safety profile and toxicity data are well-documented, making it a viable candidate for further drug development. As the healthcare industry shifts toward natural therapeutics, Gitoxigenin stands out as a compound with both historical significance and future potential.

In summary, Gitoxigenin (CAS No. 545-26-6) is a fascinating compound with diverse applications in medicine and biotechnology. Its unique pharmacological properties and alignment with current scientific trends make it a valuable subject for ongoing research. Whether you're a researcher, student, or industry professional, understanding Gitoxigenin's role in modern science is essential for staying ahead in this rapidly evolving field.

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